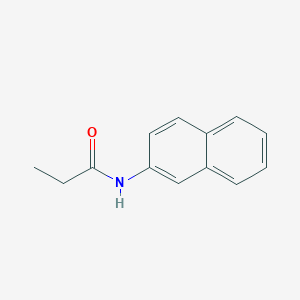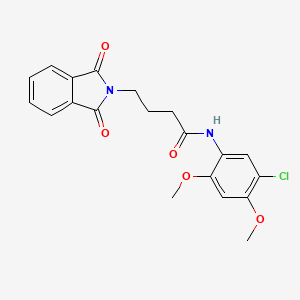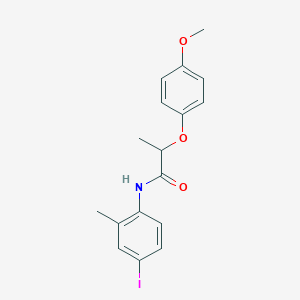![molecular formula C23H19NO3 B5126361 N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide](/img/structure/B5126361.png)
N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide, also known as HNMF, is a synthetic compound that belongs to the furan class of organic compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain.
Mécanisme D'action
The exact mechanism of action of N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cancer growth, inflammation, and pain signaling. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phosphodiesterases (PDEs), which are involved in cancer growth and inflammation. This compound has also been found to modulate the activity of ion channels and receptors involved in pain signaling, including the transient receptor potential vanilloid 1 (TRPV1) receptor and the voltage-gated sodium (Nav) channel.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing angiogenesis. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to alleviate neuropathic pain by modulating the activity of ion channels and receptors involved in pain signaling.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, this compound has some limitations, including its low solubility in water and limited bioavailability.
Orientations Futures
N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide has shown great potential for the development of novel therapeutic agents for various diseases. Future research should focus on elucidating the exact mechanism of action of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and developing novel formulations to improve its bioavailability. In addition, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Méthodes De Synthèse
N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide can be synthesized through a multistep process involving the reaction of 2-naphthol with 4-methylbenzaldehyde, followed by the condensation of the resulting intermediate with furfural in the presence of a catalyst. The final product is obtained after purification and isolation using chromatography techniques.
Applications De Recherche Scientifique
N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. It has been shown to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing angiogenesis. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to alleviate neuropathic pain by modulating the activity of ion channels and receptors involved in pain signaling.
Propriétés
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-16-8-11-18(12-9-16)24(23(26)22-7-4-14-27-22)15-20-19-6-3-2-5-17(19)10-13-21(20)25/h2-14,25H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHLCQUKNDHRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=C(C=CC3=CC=CC=C32)O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)

![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(sec-butyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5126300.png)
![11-(4-ethoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5126314.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-quinolinylmethyl)acetamide bis(trifluoroacetate)](/img/structure/B5126334.png)

![4-(3-acetylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5126352.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5126355.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5126368.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5126375.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5126384.png)

![N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5126386.png)